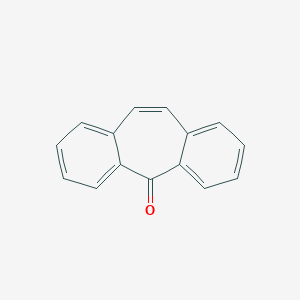
Dibenzosuberenone
Cat. No. B194781
Key on ui cas rn:
2222-33-5
M. Wt: 206.24 g/mol
InChI Key: SNVTZAIYUGUKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05492917
Procedure details


The general procedure for the synthesis of 4"-aryl-substituted 8,9-dicarboxydibenzo[2,3:5,6]bicyclo[5.2.0]nonan-4-ones is illustrated in scheme I. Bromination of o-phenethylbenzoic acid in sulfur dioxide in the presence of TFA provides the desired product 2-(p-bromophenethyl)-benzoic acid (Ib). Cyclization to the desired dibenzosuberone Ic can be accomplished by heating benzoic acid derivative Ib in neat polyphosphoric acid or, alternatively the acid chloride, prepared using thionyl chloride, can be treated with AlCl3 in CH2Cl2. Treatment of Ic with NBS and AIBN or benzoylperoxide in refluxing CCl4 followed by elimination of the newly added bromide with triethylamine affords the desired dibenzosuberenone derivative Id. Photolysis of Id with an excess of maleic anhydride in toluene in a Rayonet reactor irradiating with 300 nanometer tubes or with a Hanovia medium pressure Hg lamp with a pyrex filter provides, after hydrolysis with NaOH and purification, the desired diacid derivative Ie. Further elaboration of the 4"-position can be carded out by coupling of Ie with a variety of aryl boronic acid derivatives and tin reagents. ##STR15##



[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four








Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:9](=[O:10])[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2]1.C(O)(=O)C1C=CC=CC=1.S(Cl)(Cl)=O.[Al+3].[Cl-].[Cl-].[Cl-].C1C(=O)N(Br)C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Br-]>C(Cl)Cl.C(N(CC)CC)C.C(Cl)(Cl)(Cl)Cl>[CH:5]1[CH:4]=[C:3]2[CH:2]=[CH:1][C:16]3[C:11]([C:9](=[O:10])[C:8]2=[CH:7][CH:6]=1)=[CH:12][CH:13]=[CH:14][CH:15]=3 |f:3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CC2=CC=CC=C2C(=O)C3=CC=CC=C31
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
[Compound]
|
Name
|
polyphosphoric acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
acid chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Six
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

